molecular formula C10H10N2O5 B463881 2-(Acetylamino)-5-nitrophenyl acetate CAS No. 304667-95-6

2-(Acetylamino)-5-nitrophenyl acetate

Cat. No. B463881
M. Wt: 238.2g/mol
InChI Key: BRCXEYUOIPWVCU-UHFFFAOYSA-N
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Patent
US07223759B2

Procedure details

Acetic acid 2-acetylamino-5-nitro-phenyl ester (416) (21 g, 88.2 mmol) was suspended in MeOH (185 mL) and 2M aqueous LiOH (185 mL) was added. An instantaneous reaction occurred, the solution turned red, everything dissolved and a slight exothermic reaction was felt by the warmth of the flask. TLC (Rf: 0.55 compared to Rf: 0.45 for compound 416 in EtOAc) after 10 minutes indicated complete hydrolysis. Addition of 1.0 M aqueous HCl (500 mL) caused the color to fade and a precipitate to form. Collection of the precipitate via vacuum filtration followed by rinsing with water (2×100 mL) and drying under high vacuum for 16 h gave the desired product (417) as a yellow powder. (17.2 g, 87.8 mmol, 99.5% yield). LC-MS was inconclusive. The product was used in the next step without further characterization
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
185 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14]C(=O)C)(=[O:3])[CH3:2].[Li+].[OH-].Cl>CO.CCOC(C)=O>[OH:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O
Step Two
Name
Quantity
185 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
185 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An instantaneous reaction
DISSOLUTION
Type
DISSOLUTION
Details
everything dissolved
CUSTOM
Type
CUSTOM
Details
a slight exothermic reaction
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
a precipitate to form
CUSTOM
Type
CUSTOM
Details
Collection of the precipitate
FILTRATION
Type
FILTRATION
Details
via vacuum filtration
WASH
Type
WASH
Details
by rinsing with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
drying under high vacuum for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.